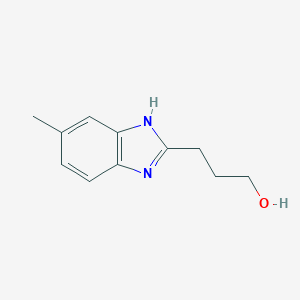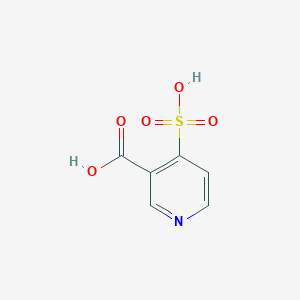
Galbelgin
Descripción general
Descripción
Galbelgin is a naturally occurring lignan, a type of phenylpropanoid dimer, known for its diverse biological activities. Lignans are found in various plants and have significant roles in plant defense mechanisms. This compound, specifically, is a tetrahydrofuran lignan with notable pharmacological properties, including anticancer, anti-inflammatory, and antioxidant activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Galbelgin involves a modified Kowalski one-carbon homologation reaction to construct the central γ-butyrolactone framework with the necessary β,γ-vicinal stereogenic centers . This method allows for the assembly of optically active tetrahydrofuran lignans from commercially available materials in a concise and effective manner, typically in five to eight steps .
Industrial Production Methods
Industrial production of this compound is not extensively documented, but the synthetic routes used in laboratory settings can be scaled up for industrial applications. The key steps involve the use of chiral catalysts and enantioselective reactions to ensure the desired stereochemistry is achieved .
Análisis De Reacciones Químicas
Types of Reactions
Galbelgin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings of this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions.
Major Products
The major products formed from these reactions include oxidized lignans, reduced lignans, and substituted derivatives with modified pharmacological properties .
Aplicaciones Científicas De Investigación
Galbelgin has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of Galbelgin involves its interaction with various molecular targets and pathways:
Anticancer Activity: this compound induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and modulates the activity of nuclear factor-kappa B (NF-κB).
Antioxidant Activity: This compound scavenges free radicals and upregulates the expression of antioxidant enzymes.
Comparación Con Compuestos Similares
Similar Compounds
- Fragransin A2
- Talaumidin
- Galbacin
- Chicanine
Uniqueness
Galbelgin is unique due to its specific stereochemistry and the presence of two β,γ-vicinal stereogenic centers, which contribute to its distinct pharmacological profile. Compared to similar compounds, this compound exhibits a broader spectrum of biological activities and higher potency in certain applications .
Propiedades
IUPAC Name |
(2S,3S,4S,5S)-2,5-bis(3,4-dimethoxyphenyl)-3,4-dimethyloxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O5/c1-13-14(2)22(16-8-10-18(24-4)20(12-16)26-6)27-21(13)15-7-9-17(23-3)19(11-15)25-5/h7-14,21-22H,1-6H3/t13-,14-,21-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLJAVUZBHSLLJL-WJWAULOUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(OC1C2=CC(=C(C=C2)OC)OC)C3=CC(=C(C=C3)OC)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H](O[C@@H]1C2=CC(=C(C=C2)OC)OC)C3=CC(=C(C=C3)OC)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Nitro-6H-indolo[2,3-b]quinoxaline](/img/structure/B83876.png)












